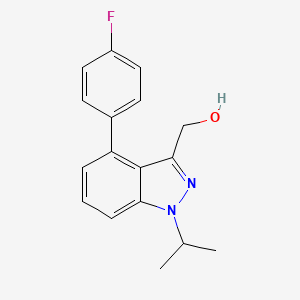

(4-(4-fluorophenyl)-1-isopropyl-1H-indazol-3-yl)methanol

Description

(4-(4-Fluorophenyl)-1-isopropyl-1H-indazol-3-yl)methanol is a heterocyclic compound featuring an indazole core substituted with a 4-fluorophenyl group at position 4, an isopropyl group at position 1, and a hydroxymethyl (-CH₂OH) moiety at position 2. The fluorophenyl group enhances lipophilicity and metabolic stability, while the hydroxymethyl group contributes to hydrogen-bonding interactions, influencing solubility and target binding.

Properties

IUPAC Name |

[4-(4-fluorophenyl)-1-propan-2-ylindazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O/c1-11(2)20-16-5-3-4-14(17(16)15(10-21)19-20)12-6-8-13(18)9-7-12/h3-9,11,21H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFKSBOCTLVXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC(=C2C(=N1)CO)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-fluorophenyl)-1-isopropyl-1H-indazol-3-yl)methanol typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic aldehydes or ketones.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

Attachment of the Isopropyl Group: The isopropyl group can be attached via alkylation reactions using isopropyl halides.

Addition of the Methanol Group: The methanol group can be introduced through reduction reactions using appropriate reducing agents such as sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions, automated synthesis, and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-(4-fluorophenyl)-1-isopropyl-1H-indazol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can undergo reduction reactions to form different reduced derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophilic reagents such as amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antitubercular Activities

Recent studies have demonstrated that derivatives of the compound exhibit significant antimicrobial properties. For instance, a novel Schiff base synthesized from (4-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) carbaldehyde showed promising results against various bacterial strains and Mycobacterium tuberculosis. The metal complexes formed with this ligand, particularly those involving Cu(II) and Mn(II), displayed enhanced antimicrobial efficacy compared to standard treatments .

Antimalarial Activity

The same Schiff base derivatives were also tested for antimalarial activity, showing effectiveness against Plasmodium falciparum. The results indicated that some metal complexes exhibited superior activity compared to conventional antimalarial drugs like chloroquine, highlighting the potential of these compounds in developing new therapeutic agents for malaria .

Coordination Chemistry

Synthesis of Metal Complexes

The compound has been utilized as a bidentate ligand in coordination chemistry. The synthesis of metal complexes with various transition metals (Zn(II), Ni(II), Co(II), etc.) has been reported. These complexes were characterized using spectroscopic techniques such as NMR and FTIR, revealing their structural integrity and potential applications in catalysis and materials science .

Crystal Structure Analysis

The crystal structure of related compounds has been analyzed, providing insights into the molecular interactions and stability of these metal complexes. For instance, studies have shown that the compounds form hydrogen bonds and π-π interactions, which contribute to their stability and biological activity .

Material Science

Potential as a Functional Material

Due to its unique chemical structure, (4-(4-fluorophenyl)-1-isopropyl-1H-indazol-3-yl)methanol may have applications in the development of functional materials. The ability to form stable complexes with metals suggests potential uses in sensors or as catalysts in organic reactions. Additionally, the compound's properties can be explored in polymer chemistry for creating new materials with specific functionalities.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of synthesized metal complexes derived from this compound against several pathogens. The results indicated that certain complexes had Minimum Inhibitory Concentration (MIC) values significantly lower than those of standard antibiotics, suggesting their potential as alternative antimicrobial agents.

Case Study 2: Antimalarial Activity

Another investigation focused on the antimalarial properties of the compound's derivatives. The study found that specific metal complexes exhibited IC50 values comparable to established antimalarial drugs, reinforcing their potential role in malaria treatment strategies.

Mechanism of Action

The mechanism of action of (4-(4-fluorophenyl)-1-isopropyl-1H-indazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Systems

[1-(4-Fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol

This triazole-based compound shares a fluorinated aromatic ring and a hydroxymethyl group but differs in the heterocyclic core (triazole vs. indazole).

2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

This triazole derivative includes a sulfonyl group and difluorophenyl substituents. The sulfonyl group enhances electron-withdrawing effects and may improve metabolic stability compared to the target compound’s isopropyl group.

3-Isopropyl-7-methoxy-1H-indazole-1-carbonitrile

An indazole analogue with a methoxy group and carbonitrile substituent. The carbonitrile’s strong electron-withdrawing nature contrasts with the hydroxymethyl group, affecting solubility and reactivity.

Physicochemical and Pharmacological Properties

Table 1: Comparative Properties of Selected Compounds

Key Observations :

- Solubility : The hydroxymethyl group in the target compound improves aqueous solubility (lower LogP) compared to sulfonyl- or carbonitrile-containing analogues.

- Bioactivity: Triazole derivatives (e.g., [1-(4-Fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol) exhibit reported antimicrobial activity, while indazole derivatives are often explored for kinase-related targets.

Challenges and Opportunities

Biological Activity

(4-(4-fluorophenyl)-1-isopropyl-1H-indazol-3-yl)methanol is a synthetic compound classified as an indazole derivative, notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- IUPAC Name: this compound

- CAS Number: 1350760-42-7

- Molecular Formula: C18H19FN2O

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Indazole Core: Cyclization reactions using hydrazines and ortho-substituted aromatic aldehydes or ketones.

- Introduction of the Fluorophenyl Group: Nucleophilic aromatic substitution reactions with fluorobenzene derivatives.

- Attachment of the Isopropyl Group: Alkylation reactions using isopropyl halides.

- Addition of the Methanol Group: Reduction reactions using reducing agents like sodium borohydride.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied against various cancer cell lines, demonstrating the following characteristics:

- Inhibition of Cell Proliferation: The compound has shown potent antiproliferative effects, particularly against cervical cancer (HeLa) and breast cancer (MDA-MB-231) cells. For instance, IC50 values in some studies were reported in the low micromolar range, indicating strong activity .

The mechanism by which this compound exerts its biological effects involves:

- Receptor Interaction: The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways.

- Inhibition of Tubulin Polymerization: Similar compounds in the indazole class have been shown to inhibit tubulin assembly, leading to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may reduce inflammation markers in vitro, although detailed mechanisms remain to be fully elucidated.

Study on Antiproliferative Activity

A study published in MDPI evaluated various indazole derivatives, including this compound, for their antiproliferative activity against multiple cancer cell lines. The results indicated that this compound was among the most potent in inhibiting cell growth, particularly in HeLa cells .

Mechanistic Insights

Further mechanistic studies have revealed that compounds structurally similar to this compound can induce apoptosis through the activation of caspases and subsequent DNA fragmentation, highlighting its potential as a therapeutic agent in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.